Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate

Description

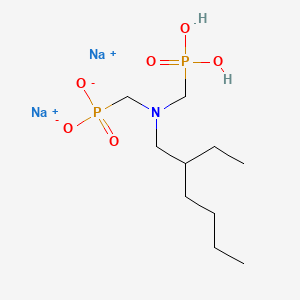

Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate (CAS: 6204-28-0) is a bisphosphonate compound characterized by a central bisphosphonate group linked to a 2-ethylhexylimino substituent . Its molecular formula is C₁₀H₂₅NO₆P₂, with a molecular weight of 317.26 g/mol. The 2-ethylhexyl group confers lipophilicity, influencing solubility and biological interactions.

Properties

CAS No. |

94087-49-7 |

|---|---|

Molecular Formula |

C10H23NNa2O6P2 |

Molecular Weight |

361.22 g/mol |

IUPAC Name |

disodium;[2-ethylhexyl(phosphonatomethyl)amino]methylphosphonic acid |

InChI |

InChI=1S/C10H25NO6P2.2Na/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;/q;2*+1/p-2 |

InChI Key |

RLZMAOVRGDAMRH-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(CC)CN(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is a compound belonging to the bisphosphonate class, which is primarily used in the treatment of bone-related conditions. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H21N2O6P2

- Molecular Weight : 313.22 g/mol

- Charge : -4

These properties indicate that the compound is a complex bisphosphonate with potential applications in treating osteoporosis and other bone metabolic disorders.

Bisphosphonates, including this compound, function primarily by inhibiting osteoclast-mediated bone resorption. This inhibition leads to an increase in bone mineral density (BMD) and overall bone strength. The mechanisms involve:

- Inhibition of Osteoclast Activity : Bisphosphonates bind to hydroxyapatite in bone, reducing osteoclast recruitment and activity.

- Promotion of Osteoblast Activity : Some studies suggest that certain bisphosphonates may also enhance osteoblast function, contributing to new bone formation.

- Reduction of Inflammatory Mediators : The compound may exhibit anti-inflammatory properties by decreasing the levels of inflammatory cytokines associated with bone resorption.

Research Findings

Recent studies have highlighted the biological activity of this compound in various experimental models.

Table 1: Summary of Research Findings

Case Studies

- Osteoporosis Management : A clinical review indicated that bisphosphonates are effective in increasing BMD in patients with osteoporosis, particularly when combined with calcium and vitamin D supplementation.

- Bone Defect Healing : In a study involving femoral defects in Wistar rats, the administration of MPMBP promoted new bone formation and enhanced long-term remodeling processes, suggesting its potential utility in orthopedic applications .

Safety and Side Effects

While bisphosphonates are generally well-tolerated, they can cause side effects such as:

- Hypocalcemia : Low calcium levels can occur, especially after high doses or in patients with pre-existing conditions affecting calcium metabolism .

- Gastrointestinal Issues : Oral formulations may lead to gastrointestinal discomfort.

- Flu-like Symptoms : Commonly reported after intravenous administration during the first infusion .

Chemical Reactions Analysis

Key Reaction Types

-

Arbuzov Reaction :

A common method for forming phosphonates by reacting alkyl halides with trialkyl phosphites. For bisphosphonates, this reaction could be extended to introduce two phosphonate groups. -

Kabachnik–Fields Reaction :

Produces α-aminophosphonates by reacting amines, aldehydes, and dialkyl phosphites. While this reaction typically forms monophosphonates, analogous methods may apply to bisphosphonates with structural modifications.

Catalysts and Reaction Conditions

-

SiO₂-LaCl₃·7H₂O :

A catalyst used in Kabachnik–Fields reactions for α-aminophosphonate synthesis. It enables solvent-free conditions and high yields (up to 97%) under microwave (MW) irradiation . -

Microwave-Assisted Synthesis :

MW methods reduce reaction times (e.g., 10 minutes at 300 W) and improve yields for phosphonates, as seen in the preparation of diisopropyl 2-chloroethylphosphonate .

Structural Reactivity

The compound’s structure includes:

-

Bisphosphonate Core : Two phosphonate groups () linked via a methylene bridge.

-

Imino Group : A nitrogen-containing bridge between the phosphonate groups and a branched alkyl chain (2-ethylhexyl).

Reactivity of Functional Groups

-

Phosphonate Groups :

These groups are highly reactive due to the electronegative oxygen atoms, enabling interactions with metal ions or enzymes. In biological systems, bisphosphonates like zoledronic acid inhibit farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, leading to osteoclast apoptosis . -

Imino Group :

Acts as a linker between the phosphonate groups and the alkyl chain. Its stability under physiological conditions and reactivity in synthesis steps (e.g., imine formation) are critical for the compound’s pharmacological profile.

Solvent Effects

-

Solvent-Free Reactions :

Optimal for Arbuzov reactions, as solvents like toluene or pyridine can inhibit yields . -

Polar Aprotic Solvents :

Acetonitrile or dimethylformamide (DMF) show minimal interference in some phosphonate reactions .

Flow Chemistry

Flow reactors improve scalability for phosphonate synthesis. For example, diisopropyl 2-chloroethylphosphonate was produced in high yields (63–88%) using flow conditions with acetonitrile as a solvent .

Biological Relevance

While direct reaction data for disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is limited, its structural similarity to other bisphosphonates suggests analogous biological reactivity:

-

FPPS Inhibition :

Nitrogen-containing bisphosphonates inhibit farnesyl pyrophosphate synthase, disrupting isoprenoid lipid biosynthesis and inducing osteoclast apoptosis . -

Bone Metabolism :

Bisphosphonates modulate osteoblast and osteoclast activity, with potential applications in osteoporosis treatment .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key compounds compared :

Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (CAS: 94107-64-9)

Diammonium dihydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate (CAS: 84696-97-9)

Disodium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate (CAS: 94087-53-3)

Sodium trihydrogen (((3-(1,3-dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonate

Table 1: Structural and Physicochemical Comparison

*Estimated based on substituent hydrophobicity.

- Lipophilicity : The 2-ethylhexyl group in the target compound increases LogP (~1.2) compared to hydrophilic 2-hydroxyethyl derivatives (LogP -0.8) . Bulkier substituents (e.g., 3,5,5-trimethylhexyl) further enhance lipophilicity (~2.5), impacting membrane permeability and tissue retention .

- Solubility : Sodium/ammonium counterions improve aqueous solubility, whereas lipophilic substituents reduce it. The sodium salt of the target compound balances moderate solubility and lipid affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.